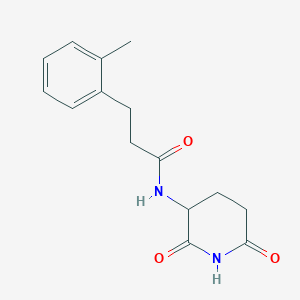
N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide, also known as DOP or DOPA, is a synthetic compound that has shown promising results in scientific research. It is a member of the piperidine family of compounds and has been studied for its potential therapeutic applications.
作用机制
N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide works by modulating the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide has also been shown to modulate the activity of nuclear factor kappa B (NF-κB), which is a protein that plays a role in inflammation and cell survival.
Biochemical and Physiological Effects
N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, decrease oxidative stress, and improve cognitive function. N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide has also been shown to have a protective effect on neurons, which may make it useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide is also relatively stable and can be stored for long periods of time. However, one limitation of using N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide in lab experiments is that it may not accurately reflect the effects of the compound in vivo.
未来方向
There are a number of future directions for research on N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide. One area of research is the potential use of N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide in the treatment of cancer. N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide has been shown to have anti-cancer properties, and further research is needed to determine its potential as a cancer treatment. Another area of research is the potential use of N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide in the treatment of neurodegenerative diseases. N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide has been shown to have a protective effect on neurons, and further research is needed to determine its potential as a treatment for diseases such as Alzheimer's and Parkinson's. Finally, more research is needed to determine the safety and efficacy of N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide in humans. Clinical trials are needed to determine the optimal dosage and potential side effects of the compound.
合成方法
The synthesis of N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide involves the reaction of 2,6-dioxopiperidine-3-carboxylic acid with 2-methylphenylpropanoyl chloride. The resulting product is a white crystalline powder that is soluble in organic solvents.
科学研究应用
N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-3-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-4-2-3-5-11(10)6-8-13(18)16-12-7-9-14(19)17-15(12)20/h2-5,12H,6-9H2,1H3,(H,16,18)(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLODMDXOSUWGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)NC2CCC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

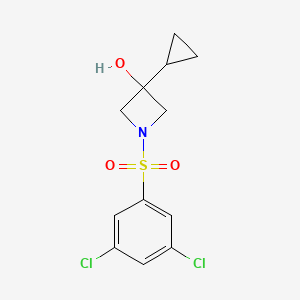
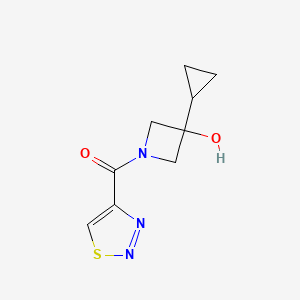
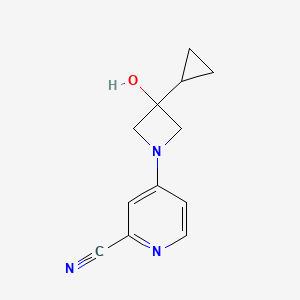
![N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide](/img/structure/B7581830.png)
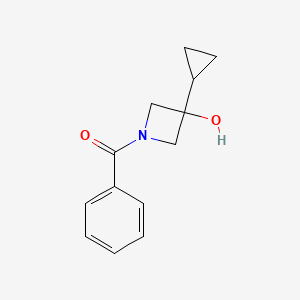

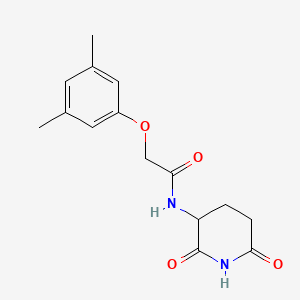
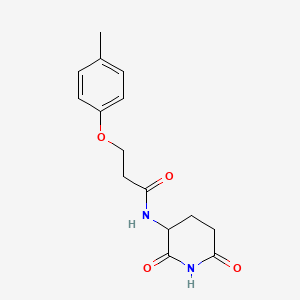

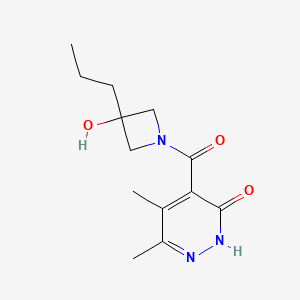
![3-Ethyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ol](/img/structure/B7581896.png)
![1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopentylamide](/img/structure/B7581903.png)
![2-[4-[3-[(2-Methylphenyl)methyl]-1,2,4-oxadiazol-5-yl]triazol-1-yl]ethanamine](/img/structure/B7581907.png)
![1-[2-[(3-Methylpiperidin-1-yl)sulfonylamino]ethyl]triazole-4-carboxylic acid](/img/structure/B7581908.png)